4-Oxazolecarboxamide, 2-(acetylamino)-
Description
Properties
CAS No. |
35629-43-7 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-acetamido-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)8-6-9-4(2-12-6)5(7)11/h2H,1H3,(H2,7,11)(H,8,9,10) |
InChI Key |
QSVMXWLBJNCBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CO1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 2-(acetylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-Oxazolecarboxamide, 2-(acetylamino)- is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazolecarboxamide, 2-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazolecarboxamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxamide, 2-(acetylamino)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Derived Analogues (Compounds 32 and 32a)
Structural Features :
Key Differences :
- Heterocyclic Core : Oxazole (O and N) vs. imidazole (two N atoms). Imidazole derivatives exhibit stronger basicity due to the aromatic nitrogen arrangement.
- Functional Groups: Both share acetylamino motifs, but 32/32a incorporate additional benzyl and methylpropionamide groups, increasing molecular complexity.
Physicochemical Comparison :
| Property | 4-Oxazolecarboxamide | Compound 32/32a |
|---|---|---|
| Molecular Weight | 169.14 | ~400–450 (estimated) |
| TPSA | 98.2 Ų | >120 Ų |
| Hydrogen Bond Donors | 2 | 4–5 |
2-Acetamido-4-fluorobenzoic Acid (CAS 394-27-4)
Structural Features :
- Benzene ring substituted with fluorine (position 4), acetamido (position 2), and carboxylic acid (position 1).
Key Differences :
Physicochemical Comparison :
| Property | 4-Oxazolecarboxamide | 2-Acetamido-4-fluorobenzoic Acid |
|---|---|---|
| Molecular Weight | 169.14 | 197.16 |
| Melting Point | Not reported | 212–216 °C |
| Functional Groups | Carboxamide, acetyl | Carboxylic acid, fluorine |
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic Acid (CAS 446827-33-4)
Structural Features :
- Biphenyl ether backbone linked to an acetylamino-acetic acid group.
Key Differences :
- Size and Complexity: Larger molecular framework (C₁₆H₁₅NO₄) with a hydrophobic biphenyl group, likely reducing solubility compared to the oxazole derivative.
Physicochemical Comparison :
| Property | 4-Oxazolecarboxamide | Biphenyl Derivative |
|---|---|---|
| Molecular Weight | 169.14 | 285.30 |
| LogP (Estimated) | -0.9 | ~2.5–3.0 (hydrophobic biphenyl) |
| TPSA | 98.2 Ų | ~80 Ų |
Functional Group Impact on Bioactivity (Theoretical Analysis)
- Oxazole vs. Imidazole: Oxazole’s lower basicity may reduce nonspecific binding, whereas imidazole’s aromatic nitrogen could enhance metal coordination (e.g., enzyme inhibition).
- Fluorine in Benzoic Acid: May improve metabolic stability and membrane permeability compared to the non-fluorinated oxazole compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
